Here are some specific research applications of L-Glutamic acid-3-13C:
(2S)-2-amino(313C)pentanedioic acid, also known as N-(4-aminobenzoyl)-L-glutamic acid, is a derivative of glutamic acid, an important amino acid in biochemistry. The compound features a pentanedioic acid structure with an amino group at the second carbon and a carboxyl group at both ends, making it a dicarboxylic amino acid. Its molecular formula is C12H14N2O5, and it has a molecular weight of 266.25 g/mol. The compound's structure can be represented by the SMILES notation: Nc1ccc(cc1)C(=O)N[C@@H](CCC(=O)O)C(=O)O
and its InChI is InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m0/s1
.
(2S)-2-amino(313C)pentanedioic acid exhibits significant biological activity:
Several synthesis methods for (2S)-2-amino(313C)pentanedioic acid have been reported:
The applications of (2S)-2-amino(313C)pentanedioic acid are diverse:
Several compounds share structural similarities with (2S)-2-amino(313C)pentanedioic acid. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
L-glutamic Acid | Contains similar pentanedioic structure | Primary role as an excitatory neurotransmitter |
N-(4-Aminobenzoyl)-L-glutamic Acid | Similar backbone with additional benzoyl group | Enhanced solubility and biological activity |
L-aspartic Acid | Similar dicarboxylic structure | Plays a role in protein synthesis and metabolism |
4-Aminobenzoic Acid | Contains an amino group on benzene | Used as a local anesthetic and in dye production |
The uniqueness of (2S)-2-amino(313C)pentanedioic acid lies in its specific configuration and biological roles that differentiate it from these similar compounds. Its involvement in neurotransmitter synthesis sets it apart from other amino acids that do not share this function.